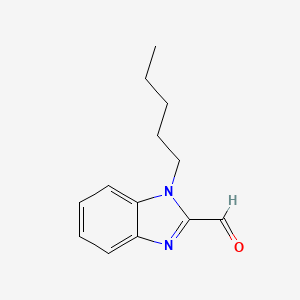

1-Pentyl-1H-benzimidazole-2-carbaldehyde

説明

The Benzimidazole (B57391) Core: A Privileged Heterocyclic Scaffold in Contemporary Chemical Research

The benzimidazole nucleus, which is formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent heterocyclic scaffold in the field of medicinal chemistry. researchgate.netnih.govbohrium.com Its significance stems from its structural similarity to naturally occurring purines, which allows it to interact with various biological targets. bohrium.comarabjchem.org This structural feature has established benzimidazole as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity, leading to a wide range of pharmacological activities. researchgate.net

Derivatives of benzimidazole have been shown to exhibit a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antihistaminic, and antihypertensive properties. researchgate.netajrconline.orgnih.gov The versatility of the benzimidazole core allows for substitutions at various positions, which has led to the development of numerous clinically significant drugs. bohrium.com This adaptability makes it a cornerstone for the design and synthesis of new therapeutic agents. nih.govresearchgate.net

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial | ajrconline.org |

| Antiviral | nih.gov |

| Anticancer | |

| Anti-inflammatory | researchgate.net |

| Antihypertensive | |

| Antihistaminic | |

| Anthelmintic |

Significance of the Aldehyde Functionality in Benzimidazole Chemistry

The presence of an aldehyde (-CHO) group at the 2-position of the benzimidazole ring is of great chemical importance. nih.gov The aldehyde functionality is a versatile reactive group that serves as a key synthetic handle for the elaboration of the benzimidazole scaffold. pharmainfo.in It can readily participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivative compounds. orientjchem.org

Key reactions involving the aldehyde group include:

Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to a primary alcohol.

Condensation Reactions: The aldehyde group readily reacts with amines and other nucleophiles to form Schiff bases (imines) and other condensation products, such as hydrazones. nih.govmdpi.com These reactions are fundamental in building more complex molecular architectures. researchgate.netnih.gov

This synthetic flexibility makes benzimidazole-2-carbaldehydes valuable intermediates in the development of new compounds for screening and potential therapeutic use. researchgate.netthieme-connect.com

Table 2: Common Chemical Transformations of the Aldehyde Group in Benzimidazoles

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone (C=N-NH₂) |

Strategic Importance of N-Alkylation (e.g., Pentyl Moiety) in Benzimidazole Derivatives

The process of N-alkylation, which involves adding an alkyl group to one of the nitrogen atoms of the imidazole ring, is a crucial strategy for modifying the physicochemical properties of benzimidazole derivatives. wikipedia.orgresearchgate.net The introduction of an alkyl chain, such as the pentyl group in 1-Pentyl-1H-benzimidazole-2-carbaldehyde, significantly impacts the molecule's lipophilicity. acs.org

Scope of Academic Investigation for this compound

This compound is primarily of interest as a synthetic intermediate in academic and pharmaceutical research. Its molecular structure combines the privileged benzimidazole scaffold, a reactive aldehyde group, and a lipophilic N-pentyl chain. This combination makes it an ideal starting material for creating novel, more complex molecules.

The primary focus of academic investigation involving this compound is its use as a building block. Researchers utilize the reactive aldehyde functionality to synthesize a wide array of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems. researchgate.net These newly synthesized compounds are then typically subjected to biological screening to evaluate their potential as antimicrobial, anticancer, or other therapeutic agents. The N-pentyl group provides a specific lipophilic character, and by comparing the activity of these derivatives with analogues bearing different N-alkyl chains, researchers can probe structure-activity relationships (SAR). nih.gov This helps in understanding how the size and nature of the N-substituent influence biological outcomes.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | nih.gov |

| Molecular Weight | 216.28 g/mol | nih.gov |

| IUPAC Name | 1-pentylbenzimidazole-2-carbaldehyde | nih.gov |

| CAS Number | 610275-04-2 | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-pentylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,10H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSQNAYENYYYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394082 | |

| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610275-04-2 | |

| Record name | 1-PENTYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 1 Pentyl 1h Benzimidazole 2 Carbaldehyde

Transformations at the Aldehyde Functional Group

The aldehyde moiety is a versatile functional group that serves as a key handle for the chemical modification of the molecule. Its reactivity allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly susceptible to attack by nucleophiles. This fundamental reaction opens pathways to a variety of derivatives. While specific studies on the 1-pentyl derivative are not extensively detailed in the literature, the reactivity is analogous to other N-substituted benzimidazole-2-carbaldehydes. chemimpex.com Common nucleophilic addition reactions would involve reagents like Grignard reagents (R-MgBr) to form secondary alcohols or organolithium compounds. The aldehyde functional group's reactivity is crucial for these transformations in organic synthesis. chemimpex.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reagent Type | Specific Reagent (Example) | Product Type |

| Organometallic | Phenylmagnesium bromide | (1-Pentyl-1H-benzimidazol-2-yl)(phenyl)methanol |

| Cyanide | Hydrogen Cyanide (HCN) | 2-(1-Pentyl-1H-benzimidazol-2-yl)-2-hydroxyacetonitrile (Cyanohydrin) |

| Bisulfite | Sodium Bisulfite (NaHSO₃) | Sodium 1-hydroxy-1-(1-pentyl-1H-benzimidazol-2-yl)methanesulfonate |

Condensation reactions involving the aldehyde group of 1-Pentyl-1H-benzimidazole-2-carbaldehyde are a cornerstone of its derivatization. These reactions typically involve nucleophilic attack by an amine, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. The aldehyde group readily participates in condensation reactions with amines or hydrazines to yield Schiff bases or hydrazones, respectively. This class of reactions is fundamental to the synthesis of a vast number of benzimidazole (B57391) derivatives. nih.govsemanticscholar.org

Imines and Schiff Bases: Reaction with primary amines (R-NH₂) leads to the formation of N-substituted imines, commonly known as Schiff bases. These reactions are often catalyzed by a trace amount of acid.

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime.

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones.

These condensation products are important intermediates in organic synthesis and often exhibit significant biological activities themselves. researchgate.net

Table 2: Condensation Reaction Products

| Reagent | Product Class | General Structure of Product |

| Primary Amine (R-NH₂) | Schiff Base / Imine | Benzimidazole-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Benzimidazole-CH=N-OH |

| Hydrazine (N₂H₄) | Hydrazone | Benzimidazole-CH=N-NH₂ |

| Phenylhydrazine | Phenylhydrazone | Benzimidazole-CH=N-NH-Ph |

The aldehyde group can be selectively reduced to a primary alcohol, (1-Pentyl-1H-benzimidazol-2-yl)methanol, without affecting the aromatic benzimidazole ring. This transformation is a key step in synthesizing various derivatives where an alcohol functionality is desired. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its selectivity and safer handling, typically used in alcoholic solvents like ethanol (B145695) or methanol (B129727). Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous ethereal solvents.

Table 3: Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Relative Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong, Less Selective |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 1-Pentyl-1H-benzimidazole-2-carboxylic acid. This reaction provides a direct route to an important class of benzimidazole derivatives. Strong oxidizing agents are typically employed for this transformation. Commonly used reagents include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). The resulting carboxylic acid is a versatile intermediate for further derivatization, such as ester or amide formation.

Table 4: Oxidizing Agents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic (NaOH/H₂O), then H₃O⁺ |

| Chromium Trioxide (CrO₃) / Sulfuric Acid | Acetone (Jones Reagent) |

Reactions Involving the Benzimidazole Ring System

The benzimidazole ring is an aromatic system, and the benzene (B151609) moiety can undergo electrophilic aromatic substitution. The directing effects of the fused imidazole (B134444) ring influence the position of substitution.

The benzimidazole ring system can undergo electrophilic substitution reactions, such as nitration or halogenation, on the benzene ring under appropriate conditions. The imidazole portion of the molecule acts as a deactivating group with respect to electrophilic attack on the benzene ring, making these reactions require more forcing conditions than for benzene itself. The substitution pattern is influenced by the positions of the nitrogen atoms. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst.

The exact position of substitution (positions 4, 5, 6, or 7) depends on the reaction conditions and the directing influence of the fused imidazole ring.

Reactivity at the Imidazole Nitrogen Atoms

In the this compound molecule, the nitrogen atom at the N-1 position is substituted with a pentyl group, rendering it a tertiary amine. Consequently, the remaining nucleophilic and basic center within the imidazole ring is the N-3 nitrogen atom. This nitrogen atom possesses a lone pair of electrons and is readily available for electrophilic attack.

Key reactions involving the N-3 nitrogen include:

Protonation: The N-3 nitrogen is basic and can be protonated by acids to form benzimidazolium salts.

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary benzimidazolium salts. The biological activity of benzimidazolium salts has been a subject of study, with research indicating that parameters such as the lipophilicity of substituents at the nitrogen atoms can influence their anti-proliferative properties.

Coordination Chemistry: The lone pair on the N-3 nitrogen allows it to act as a ligand, coordinating with various metal ions to form metal-organic frameworks (MOFs) and other complex structures.

The regioselectivity of N-alkylation in azole compounds like benzimidazole can be challenging, as reactions can potentially occur at either nitrogen in an unsubstituted ring. However, with the N-1 position occupied by the pentyl group, electrophilic attack is directed specifically to the N-3 position. Studies on related ambidentate azoles, such as indazoles, highlight that N-1 versus N-2 selectivity is highly dependent on substrate electronics and reaction conditions. nih.gov In the case of this compound, this ambiguity is removed.

Strategies for the Formation of Fused Heterocyclic Derivatives

Creating fused ring systems onto the this compound scaffold is a key strategy for synthesizing novel polycyclic molecules with potential applications in materials science and medicinal chemistry. chemistryviews.org This typically involves reactions that form new rings by connecting to the existing benzimidazole core, often through intramolecular cyclization or cycloaddition pathways. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful method for constructing fused heterocyclic systems, offering high atom economy. chemistryviews.org These reactions require a precursor that has been functionalized with a tethered reactive group. For this compound, this would necessitate an initial modification, for instance, converting the aldehyde group into a side chain containing an alkene or another functional group capable of cyclizing back onto the benzimidazole ring.

Recent advancements in transition-metal-catalyzed C-H activation have provided elegant pathways for such cyclizations. chemistryviews.orgnih.govacs.org A notable example is the nickel-catalyzed intramolecular endo-selective C-H cyclization of benzimidazoles with alkenes. chemistryviews.orgnih.govacs.orgthieme-connect.com This method allows for the formation of polycyclic imidazoles with high yields and selectivity. chemistryviews.orgacs.org The process often utilizes a Ni(cod)₂ catalyst in conjunction with an N-heterocyclic carbene (NHC) ligand and a base. chemistryviews.org The selectivity (endo vs. exo) can be controlled by the catalyst system, with steric factors playing a crucial role. chemistryviews.orgacs.org

Palladium-catalyzed reactions are also widely employed for synthesizing benzimidazole-fused heterocycles. sci-hub.seacs.orgrsc.org These methods can involve intramolecular aryl amination or aza-Wacker-type cyclizations to form new C-N bonds, leading to diverse fused structures. researchgate.netnih.gov

| Reaction Type | Catalyst/Reagent | Key Features | Fused Ring System Formed | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed C-H Cyclization | Ni(cod)₂ / NHC ligand / KOtBu / AlMe₃ | Catalyst-controlled endo-selectivity for reactions with tethered alkenes. | Carbocyclic-fused benzimidazoles | chemistryviews.orgacs.org |

| Palladium-Catalyzed Aryl Amination | Palladium catalyst (e.g., Pd(OAc)₂) | Forms a new C-N bond to construct nitrogen-containing rings. | N-fused benzimidazoles | researchgate.net |

| Oxidative C–N Bond Formation | Hypervalent Iodine Reagents (e.g., PhI(OH)OTs) | Dehydrogenative C-N coupling under mild conditions. | Various benzimidazole-fused heterocycles | sci-hub.se |

| Radical Cyclization | Bu₃SnH-mediated | 6-exo-trig cyclization of aryl radicals onto tethered acceptors. | Aromatic-ring fused benzimidazoles | nih.gov |

Cycloaddition Reactions (e.g., Dipolar Cycloaddition)

Cycloaddition reactions provide another robust route to fused heterocyclic systems. Among these, the 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is particularly versatile for constructing five-membered rings. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.orgorganic-chemistry.org To apply this to this compound, the molecule must first be modified to incorporate either the dipolarophile (e.g., an alkyne or alkene) or the 1,3-dipole (e.g., an azide (B81097) or nitrile oxide).

A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ijrpc.com In this scenario, the benzimidazole could be functionalized with an alkyne (via reaction at the aldehyde), which would then react with an organic azide to form a triazole ring fused or linked to the benzimidazole core. Alternatively, the N-3 nitrogen of the benzimidazole ring can participate in the formation of a 1,3-dipole, such as a benzimidazolium ylide. These ylides can then react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a [3+2] cycloaddition to yield complex pyrrolo[1,2-a]benzimidazole derivatives. researchgate.netresearchgate.net

| Cycloaddition Type | Reactants | Key Features | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Benzimidazolium ylide + Alkyne (e.g., DMAD) | Formation of a 1,3-dipole from the benzimidazole core. | Pyrrolo[1,2-a]benzimidazoles | researchgate.netresearchgate.net |

| [3+2] Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-functionalized benzimidazole + Organic azide | "Click chemistry" approach; highly efficient and specific. | 1,2,3-Triazole-linked benzimidazoles | ijrpc.com |

| [4+2] Annulation (Diels-Alder type) | Sulfur ylides + Benzimidazole derivative | Facile access to N-fused benzimidazole systems. | N-fused benzimidazoles | nih.gov |

Development of Novel Functionalized 1-Pentyl-1H-benzimidazole Derivatives

The aldehyde functional group at the C-2 position is a highly versatile handle for the synthesis of a wide array of novel derivatives without necessarily forming fused rings. chemimpex.com The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, and the adjacent C-H bond can be oxidized.

A primary derivatization pathway is the condensation reaction with primary amines and related compounds to form Schiff bases (imines). For instance, reacting this compound with hydrazines or substituted hydrazines yields corresponding hydrazones. nih.govresearchgate.net These benzimidazole-hydrazone derivatives are a well-studied class of compounds. nih.govresearchgate.netnih.gov Similarly, reaction with thiosemicarbazide (B42300) produces thiosemicarbazones, which are valuable intermediates in heterocyclic synthesis. mdpi.com

Other key derivatization reactions of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding 1-pentyl-1H-benzimidazole-2-carboxylic acid using standard oxidizing agents.

Reduction: The aldehyde can be reduced to the primary alcohol, 1-pentyl-1H-benzimidazol-2-yl)methanol, using reducing agents like sodium borohydride.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, introducing a vinyl group at the C-2 position.

Henry Reaction: Condensation with nitroalkanes under basic conditions yields β-nitro alcohols.

These derivatization strategies significantly expand the library of accessible benzimidazole compounds, enabling the fine-tuning of their chemical and physical properties. acs.org

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Schiff Base Formation | Hydrazine hydrate (B1144303) / Substituted hydrazines | Hydrazone | nih.govresearchgate.net |

| Schiff Base Formation | Thiosemicarbazide | Thiosemicarbazone | mdpi.com |

| Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol | nih.gov |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | nih.gov |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene (Vinyl) |

Advanced Spectroscopic and Structural Elucidation of 1 Pentyl 1h Benzimidazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-Pentyl-1H-benzimidazole-2-carbaldehyde, providing detailed information about the proton and carbon environments and their connectivity.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides a complete map of the proton framework of the molecule. The aldehyde proton is expected to appear as a distinct singlet in the most downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm, due to the strong deshielding effect of the carbonyl group.

The four protons on the benzene (B151609) ring of the benzimidazole (B57391) moiety present a complex splitting pattern, often appearing as multiplets in the aromatic region (approximately δ 7.3–7.9 ppm). The protons at positions H-4 and H-7 are typically found further downfield compared to H-5 and H-6. The N-pentyl group introduces specific signals: the methylene (B1212753) protons directly attached to the nitrogen atom (N-CH₂) are deshielded and expected to resonate as a triplet around δ 4.5 ppm. The subsequent methylene groups of the pentyl chain appear as multiplets in the aliphatic region (δ 1.3–1.9 ppm), while the terminal methyl group (CH₃) resonates as a triplet at the most upfield position, typically around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 – 10.2 | Singlet (s) | - |

| H-4 / H-7 | 7.7 – 7.9 | Multiplet (m) | - |

| H-5 / H-6 | 7.3 – 7.5 | Multiplet (m) | - |

| N-CH₂- | 4.4 – 4.6 | Triplet (t) | ~7.5 |

| N-CH₂-CH₂- | 1.8 – 2.0 | Multiplet (m) | ~7.5 |

| -CH₂-CH₂-CH₃ | 1.3 – 1.5 | Multiplet (m) | ~7.4 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The most downfield signal corresponds to the aldehyde carbonyl carbon, expected in the δ 180–185 ppm range. The carbon atom at the C2 position of the benzimidazole ring, to which the aldehyde is attached, is also significantly deshielded. The carbons of the benzimidazole ring typically resonate between δ 110 and 150 ppm. researchgate.net The five carbons of the pentyl chain are observed in the upfield aliphatic region, with the N-CH₂ carbon appearing around δ 45–50 ppm and the terminal methyl carbon at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CHO | 180.0 – 185.0 |

| C2 | 145.0 – 148.0 |

| C3a / C7a | 135.0 – 144.0 |

| C4 / C7 | 120.0 – 126.0 |

| C5 / C6 | 110.0 – 120.0 |

| N-CH₂- | 45.0 – 50.0 |

| N-CH₂-CH₂- | 28.0 – 30.0 |

| -CH₂-CH₂-CH₂- | 21.0 – 23.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. ugm.ac.id For this compound, COSY spectra would show clear cross-peaks connecting adjacent protons within the pentyl chain (e.g., between N-CH₂ and the adjacent CH₂) and between neighboring protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). ugm.ac.id This technique allows for the unambiguous assignment of each protonated carbon atom by linking the data from the ¹H and ¹³C spectra. For instance, the signal for the N-CH₂ protons at ~δ 4.5 ppm would show a cross-peak with the carbon signal at ~δ 47 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ugm.ac.id This provides the key to connecting the different fragments of the molecule. Expected key correlations would include:

A cross-peak between the aldehyde proton (CHO) and the C2 carbon, confirming the position of the carbaldehyde group.

Correlations from the N-CH₂ protons of the pentyl group to the C2 and C7a carbons of the benzimidazole ring, unequivocally establishing the N1-alkylation site.

Correlations from the aromatic protons (e.g., H-4 and H-7) to the quaternary carbons (C3a and C7a), confirming the structure of the fused ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Carbaldehyde and Benzimidazole Moieties

The IR spectrum of this compound is dominated by several characteristic absorption bands. The most prominent feature is the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the range of 1680–1700 cm⁻¹. The C-H stretch of the aldehyde proton typically gives rise to two weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹.

The benzimidazole moiety contributes several bands, including C=N and C=C stretching vibrations within the 1450–1620 cm⁻¹ region. nih.gov The pentyl group is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 700–900 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzimidazole | 3050 – 3150 | Medium-Weak |

| Aliphatic C-H Stretch | Pentyl Chain | 2850 – 2960 | Strong |

| Aldehyde C-H Stretch | Carbaldehyde | 2810 – 2830 & 2710 – 2730 | Weak |

| C=O Stretch | Carbaldehyde | 1680 – 1700 | Strong |

| C=N / C=C Stretch | Benzimidazole Ring | 1450 – 1620 | Medium-Strong |

| Aliphatic C-H Bend | Pentyl Chain | 1370 – 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₃H₁₆N₂O.

The theoretical monoisotopic (exact) mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 216.1263 Da. nih.gov An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a measured mass for the protonated molecule ([M+H]⁺) that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula with high confidence.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, precise, experimentally determined data on its solid-state molecular conformation, including bond lengths, bond angles, torsional angles, and specific intermolecular interactions, are not available.

The elucidation of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a definitive analytical technique. It provides unequivocal information on the spatial arrangement of atoms, bond distances, and the angles between them. Furthermore, this method reveals how molecules are arranged in a crystal lattice, offering insights into the intermolecular forces that govern the solid-state structure.

While general characteristics of benzimidazole derivatives have been reported in crystallographic literature, any extrapolation of such data to this compound would be speculative and would not adhere to the required scientific accuracy for this article. The presence of the pentyl group and the carbaldehyde substituent at the 1- and 2-positions, respectively, would introduce unique steric and electronic features that would significantly influence its crystal packing and intermolecular interactions.

Bond Lengths, Bond Angles, and Torsional Angles

Without experimental X-ray diffraction data for this compound, it is not possible to provide a detailed and accurate data table of its bond lengths, bond angles, and torsional angles. Such data is foundational for a complete understanding of the molecule's geometry.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Lattice Effects

Similarly, a definitive analysis of the intermolecular interactions and crystal lattice effects for this compound cannot be conducted without the corresponding crystallographic study. The potential for hydrogen bonding involving the carbaldehyde oxygen and aromatic C-H donors, as well as possible π-π stacking interactions between the benzimidazole rings, are important aspects of the solid-state chemistry of such compounds. However, the specific nature and geometry of these interactions remain undetermined in the absence of experimental data.

Computational and Theoretical Chemistry Studies on 1 Pentyl 1h Benzimidazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For many benzimidazole (B57391) derivatives, DFT methods, such as B3LYP with various basis sets, are commonly used to investigate their characteristics. biointerfaceresearch.comnih.gov These studies provide valuable insights into the molecule's stability, reactivity, and spectroscopic signatures. researchgate.net Unfortunately, specific published reports detailing these calculations for 1-Pentyl-1H-benzimidazole-2-carbaldehyde could not be located.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. biointerfaceresearch.com For many benzimidazole compounds, the HOMO is typically distributed over the benzimidazole ring system, while the LUMO may be localized on specific substituents. nih.gov A detailed FMO analysis for this compound would provide precise energy values and visualization of these orbitals, but this information is not available in published research.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole (B134444) ring, highlighting them as key sites for interaction. researchgate.net However, a specific, calculated MEP map for this compound has not been published.

Calculation of Global and Local Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index, Fukui Functions)

Derived from HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) provide quantitative measures of a molecule's reactivity. Local reactivity descriptors, like Fukui functions, are used to identify the most reactive atomic sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov The calculation of these descriptors for this compound would offer a deeper understanding of its chemical behavior, but such a detailed analysis is not found in the current body of scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic parameters, which serves as a powerful tool for confirming experimental results and assigning spectral features. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are routinely performed for benzimidazole derivatives to correlate their structural and electronic properties with their spectral data. researchgate.netnih.govresearchgate.net While experimental spectra for related compounds are available, predicted spectroscopic data specifically for this compound are absent from the literature.

Thermochemical Properties and Reaction Pathway Predictions

Theoretical calculations can also determine important thermochemical properties, such as the enthalpy of formation, heat capacity, and Gibbs free energy. researchgate.netresearchgate.net These values are crucial for understanding the stability of the molecule and the thermodynamics of reactions it may undergo. Furthermore, computational modeling can be used to predict reaction pathways and transition states, offering insights into reaction mechanisms. nih.gov Studies on the thermochemical properties and predicted reaction pathways for this compound have not been reported.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

There are no published molecular dynamics (MD) simulation studies specifically for this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and interactions of molecules, this specific analysis has not been reported for this compound in the available literature. MD simulations on other benzimidazole derivatives have been performed to explore their interactions with biological targets such as proteins and lipid membranes, but these findings cannot be directly extrapolated to this compound. strath.ac.uknih.gov

Exploration of N Alkylbenzimidazole 2 Carbaldehyde Derivatives in Advanced Chemical Applications

Applications in Materials Science and Functional Materials

The unique electronic and structural properties of the benzimidazole (B57391) core, modified by the presence of an N-pentyl substituent and a reactive aldehyde group, open avenues for its use in the creation of novel functional materials.

N-Alkylbenzimidazole-2-carbaldehyde derivatives are recognized as versatile building blocks in the synthesis of complex molecules and advanced materials. chemimpex.com The aldehyde functional group provides a reactive site for various chemical transformations, including condensation and nucleophilic addition reactions, which are fundamental to polymerization processes. chemimpex.com The ability of these compounds to act as intermediates can lead to the development of innovative polymers and coatings. chemimpex.com

The benzimidazole nucleus itself is a key component in high-performance polymers, such as polybenzimidazoles (PBIs). The substitution of the N-H site with functional groups enables C-N coupling reactions, allowing for the synthesis of novel homopolymers and copolymers. researchgate.net For instance, polymers containing benzimidazole units have been synthesized through N-C coupling reactions with activated aromatic dihalides, behaving similarly to bisphenols in polymerization to produce high molecular weight linear polymers. researchgate.net These polymers often exhibit high glass transition temperatures and good thermal stability. researchgate.net While direct polymerization studies of 1-Pentyl-1H-benzimidazole-2-carbaldehyde are not extensively detailed, its structural features—a reactive aldehyde and a stable heterocyclic core—position it as a promising monomer for creating specialized polymers with unique properties.

The benzimidazole scaffold has been theoretically investigated for its potential in creating new energetic materials. nih.govmdpi.com Studies focus on how different substituents on the benzimidazole ring influence the explosive properties and thermal stability of the resulting compounds. nih.gov

Theoretical studies have shown that the introduction of nitro groups (NO₂) tends to decrease thermal stability but increase the chemical stability and explosive properties of benzimidazole compounds. nih.gov Conversely, the presence of methyl groups (CH₃) can enhance thermal stability. nih.gov The conjugation of substituents is identified as a crucial factor for the thermal stability of these materials. nih.govmdpi.com The goal is to achieve a precise combination of substituents, such as nitro, methyl, and triazole rings, to design new explosives that possess high thermal and chemical stability, good explosive properties, and low sensitivity and toxicity. nih.gov Although polynitro derivatives of benzimidazole are not as extensively studied as other energetic materials, the scaffold is considered a valuable starting point for the synthesis of high-energy compounds. mdpi.com

Contributions to Coordination Chemistry and Ligand Design

The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring make these compounds excellent ligands for a wide array of metal ions. The addition of the N-pentyl group and the 2-carbaldehyde functional group further modulates their coordination behavior.

Benzimidazole and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with various transition metals. nih.gov The nitrogen atoms in the heterocyclic ring act as donor sites, facilitating chelation. Transition metal complexes incorporating benzimidazole-derived ligands, such as those with Co(II), Cu(II), Ni(II), and Zn(II), have been extensively synthesized and characterized. nih.govunex.esuomustansiriyah.edu.iq

The aldehyde group at the 2-position can be further modified, for example, into an imine (Schiff base), creating additional coordination sites. mdpi.com These ligands can act as bidentate or multidentate chelating agents, binding to metal ions through the imidazole nitrogen and other donor atoms from the substituent groups. mdpi.comorientjchem.org For example, cobalt(II) complexes with a 2-aminobenzimidazole-thiazoline derivative have been synthesized where the ligand behaves in a monodentate fashion through a nitrogen atom of the benzimidazole ring, resulting in a distorted tetrahedral geometry around the Co(II) ion. unex.es The nature of the ligand and the donor atoms bound to the metal ion are crucial in determining the structure and properties of the resulting metal complex. mdpi.com

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Cu(II), Zn(II), Ni(II), Ag(I) | bis-Benzimidazole derivatives | Not specified | nih.gov |

| Co(II) | 2-aminobenzimidazole-thiazoline derivative | Distorted Tetrahedral | unex.es |

| Co(III), Cu(II) | Benzimidazole derived imine ligand | Not specified | mdpi.com |

| Mn(II), Co(II), Ni(II), Cu(II) | Azo Imidazole Derivative | Octahedral | uomustansiriyah.edu.iq |

The versatile coordination ability of benzimidazole derivatives has led to the design of novel metal-organic frameworks (MOFs) and supramolecular assemblies. researchgate.net These structures are built by linking metal ions or clusters with organic ligands like benzimidazole derivatives. For instance, lanthanide coordination polymers have been constructed using 1H-benzimidazole-2-carboxylic acid, resulting in 2D wave-like layer structures that are further interconnected by hydrogen bonds to form a 3D supramolecular architecture. researchgate.net

Furthermore, polybenzimidazole (PBI) can form supramolecular assemblies with aromatic polycarboxylic acids through non-covalent bonds. rsc.org These assemblies have shown potential in industrial applications such as gas separation. rsc.org The formation of these complex structures relies on the specific interactions between the benzimidazole units and other molecules, highlighting the importance of the scaffold in supramolecular chemistry. rsc.orgnih.gov The ability of the benzimidazole core to participate in hydrogen bonding and coordinate with metal ions makes it a fundamental component in the bottom-up construction of complex, functional materials. researchgate.net

Role as Corrosion Inhibitors

Benzimidazole derivatives have been widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com

The inhibition mechanism involves the interaction of the inhibitor molecule with the metal surface. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and sulfur), aromatic rings with π-electrons, and other functional groups. mdpi.com The nitrogen atoms in the benzimidazole ring and the π-electrons of the benzene (B151609) ring can be donated to the vacant d-orbitals of iron atoms, forming a coordinate bond and stabilizing the adsorbed layer. mdpi.com

Studies on various benzimidazole derivatives have shown that their inhibition efficiency increases with concentration. researchgate.netrsc.org They often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though some may show a predominance for one. researchgate.netrsc.org The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.netrsc.org The introduction of an N-alkyl group, such as the pentyl group in this compound, can influence the solubility and adsorption characteristics, potentially enhancing the protective film formation on the metal surface.

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Metal | Medium | Reference |

|---|---|---|---|---|---|

| 1-octyl-2-(octylthio)-1H-benzimidazole | 10⁻³ M | 93% | Mild Steel | 1 M HCl | researchgate.net |

| (E)-2-styryl-1H-benzo[d]imidazole | 200 mgL⁻¹ | 98% | Carbon Steel | 15% HCl | researchgate.net |

| A 2-mercaptobenzimidazole (B194830) derivative (3-BIT) | 5 × 10⁻³ M | 93.4% | Mild Steel | 1.0 M HCl | mdpi.com |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Optimal | 95.4% | Carbon Steel | 1.0 M HCl | rsc.org |

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 87.09% | S235 Steel | 1 M HCl | rsc.org |

Adsorption Mechanisms on Metal Surfaces

The function of N-alkylbenzimidazole-2-carbaldehyde derivatives as corrosion inhibitors is fundamentally based on their ability to adsorb onto the metal surface, creating a film that isolates the metal from the corrosive medium. nih.gov This adsorption is a complex process that can involve one or more of the following mechanisms:

Physical Adsorption (Physisorption): This process involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the nitrogen atoms of the benzimidazole ring can become protonated, leading to a positively charged molecule that can be attracted to negatively charged chloride ions (Cl⁻) already adsorbed on the metal surface. Van der Waals forces also contribute to this type of weak, reversible adsorption.

Chemical Adsorption (Chemisorption): This is a stronger, more direct interaction involving charge sharing or transfer between the inhibitor molecule and the metal surface, resulting in the formation of a coordinate bond. researchgate.net For a molecule like this compound, chemisorption is facilitated by several structural features:

Heteroatoms: The lone pair of electrons on the sp²-hybridized nitrogen atoms in the imidazole ring can be donated to the vacant d-orbitals of the metal (e.g., iron), forming a stable coordinate covalent bond. nih.govpeacta.org

π-Electrons: The delocalized π-electrons of the aromatic benzimidazole ring system can interact with the metal's d-orbitals, further strengthening the adsorption bond. nih.gov

Substituent Groups: The pentyl group at the N-1 position, being an alkyl chain, can enhance the surface coverage of the inhibitor, effectively blocking more of the metal surface from the corrosive environment.

Typically, the adsorption of benzimidazole derivatives on a metal surface is not purely physical or chemical but a combination of both. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. qu.edu.qaresearchgate.netacs.orgrsc.org

Theoretical and Experimental Insights into Inhibition Efficiency

The evaluation of a compound's potential as a corrosion inhibitor is achieved through a combination of theoretical modeling and empirical experimentation.

Theoretical Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insight into the relationship between a molecule's electronic structure and its inhibition efficiency. icrc.ac.ir Key parameters are calculated to predict the reactive behavior of the inhibitor molecule:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to stronger adsorption and higher inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance as it facilitates easier electron transfer. electrochemsci.org

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to dipole-dipole interactions.

These theoretical calculations allow for the pre-screening of potential inhibitors and provide a molecular-level understanding of the adsorption mechanism.

Table 1: Calculated Quantum Chemical Parameters for Representative Benzimidazole Derivatives Using DFT

| Compound Name | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| Benzimidazole | -5.852 | -3.124 | 2.728 | |

| 2-methylbenzimidazole | -6.215 | -0.925 | 5.290 | researchgate.net |

| 2-aminobenzimidazole | -5.871 | -0.735 | 5.136 | researchgate.net |

Experimental Insights

Electrochemical methods are the primary experimental techniques used to quantify the inhibition efficiency of compounds like this compound.

Potentiodynamic Polarization (PDP): This technique measures the corrosion current density (i_corr). An effective inhibitor will significantly reduce the i_corr value compared to an uninhibited system. These studies also reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). Benzimidazole derivatives often act as mixed-type inhibitors. peacta.orgresearchgate.netpsu.edu

Electrochemical Impedance Spectroscopy (EIS): EIS provides information on the charge transfer resistance (R_ct) at the metal/solution interface. In the presence of an effective inhibitor, R_ct increases significantly, indicating a slowing of the corrosion process due to the formation of a protective adsorbed layer.

The inhibition efficiency (IE%) is a key metric derived from these experiments and is found to increase with the concentration of the inhibitor. rsc.orgresearchgate.net Furthermore, thermodynamic parameters can be calculated to understand the nature of the adsorption. The Gibbs free energy of adsorption (ΔG°_ads) is particularly important. Values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. rsc.org Values between -20 and -40 kJ/mol point to a mixed adsorption mode. rsc.org

Table 2: Experimental Inhibition Efficiency and Thermodynamic Data for Various Benzimidazole Derivatives on Steel in 1 M HCl

| Compound Name | Concentration (M) | Inhibition Efficiency (IE%) | ΔG°_ads (kJ/mol) | Reference |

|---|---|---|---|---|

| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 0.003 | 87.09 | - | rsc.org |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | - | 95.4 | -43.1 | rsc.org |

| (1H-benzimidazol-2-yl)methanethiol (LF1) | - | 88.2 | -40.0 | rsc.org |

| 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-(phenacyl)-1-H-benzimidazole (MSBP) | 0.001 | 98 | - | peacta.org |

These findings from related N-alkylbenzimidazole derivatives provide a strong foundation for understanding the potential of this compound as an effective corrosion inhibitor, acting through a mixed mechanism of physical and chemical adsorption on metal surfaces.

Future Directions in 1 Pentyl 1h Benzimidazole 2 Carbaldehyde Research

Innovations in Environmentally Benign Synthetic Methodologies

The future of synthesizing 1-Pentyl-1H-benzimidazole-2-carbaldehyde is intrinsically linked to the development of green chemistry. Traditional methods for creating benzimidazoles often involve harsh conditions, strong acids, and high temperatures. jyoungpharm.org Modern research, however, is shifting towards more sustainable practices that offer high yields, minimize waste, and avoid hazardous substances. researchgate.net

Future methodologies will likely focus on:

Catalyst-Free Reactions: The development of synthesis pathways that proceed under mild, catalyst-free, and additive-free conditions, potentially using solvents like methanol (B129727) and the air as an oxidant, is a promising area. nih.gov

Novel Heterogeneous Catalysts: The use of recyclable and easily separable catalysts, such as zinc oxide (ZnO) nanoparticles or hydrotalcite, can significantly improve the environmental footprint of the synthesis. researchgate.netnih.gov These catalysts have demonstrated effectiveness in producing benzimidazole (B57391) derivatives with high yields and reduced reaction times. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a superior alternative to conventional heating, offering faster reaction times and high yields for benzimidazole synthesis. internationaljournalcorner.com

Solvent-Free Conditions: "Grinding" chemistry, where reactants are physically ground together, often with a catalytic amount of a substance like p-toluenesulfonic acid, represents a solvent-free approach that is both efficient and environmentally friendly. nih.gov

Bio-based Catalysts: The exploration of catalysts derived from natural sources, such as water extract of papaya bark ash, presents an innovative and completely green approach to synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Catalyst-Free | Methanol, Air | Mild conditions, no catalyst needed, scalable. nih.gov |

| Nanocatalysis | ZnO Nanoparticles | Recyclable catalyst, high yields, reduced reaction time. nih.gov |

| Microwave-Assisted | Microwave Irradiation | Rapid reactions, high efficiency, cleaner products. internationaljournalcorner.com |

| Solvent-Free Grinding | p-Toluenesulfonic acid | No solvent required, simple workup, high efficiency. nih.gov |

| Green Solvents | Deep Eutectic Solvents (e.g., ChCl:urea) | Eco-friendly solvent, potential for selective synthesis. arabjchem.org |

Development of Advanced Computational Models for Precise Property Prediction

Computational chemistry is set to play a pivotal role in accelerating research into this compound. By developing sophisticated predictive models, scientists can screen for desired properties and understand molecular behavior without extensive, time-consuming laboratory work.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between the chemical structure of benzimidazole derivatives and their biological activities or physical properties. researchgate.net This allows for the prediction of efficacy for new, unsynthesized compounds.

Machine Learning (ML) Models: The application of machine learning algorithms like K-nearest neighbor (KNN), random forest regression (RF), and gradient boosting (GB) can predict properties such as corrosion inhibition efficiency based on molecular descriptors. doi.org For instance, a study on benzimidazole derivatives showed that a KNN model could effectively predict anti-corrosion properties. doi.org

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. doi.org This is crucial for understanding reaction mechanisms and designing derivatives with specific electronic characteristics.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug discovery. researchgate.net Advanced models can help to identify potential liabilities of this compound and guide the design of safer and more effective analogues.

Table 2: Computational Models for Property Prediction of Benzimidazole Derivatives

| Model Type | Application | Predicted Properties |

|---|---|---|

| QSAR | Drug Design, Materials Science | Biological activity, corrosion inhibition efficiency. researchgate.net |

| Machine Learning (KNN, RF) | Corrosion Inhibition | Inhibition efficiency based on molecular descriptors. doi.org |

| Density Functional Theory (DFT) | Molecular Characterization | Electronic structure, reactivity, spectroscopic data. doi.org |

| ADMET Simulation | Preclinical Drug Development | Pharmacokinetic and toxicity profiles. researchgate.net |

Exploration of Unprecedented Chemical Transformations and Derivatizations

The aldehyde group at the 2-position of the benzimidazole ring makes this compound a versatile precursor for a wide range of chemical transformations. Future research will focus on leveraging this reactivity to create novel molecular architectures with unique properties.

Key areas for exploration include:

Condensation Reactions: The aldehyde functionality can readily react with various nucleophiles. For example, condensation with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives, a class of compounds known for their diverse biological activities. mdpi.com Similarly, reactions with hydrazines can produce hydrazones, which have also shown promise as antiparasitic and antioxidant agents. nih.govmdpi.com

Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound could provide rapid access to complex molecular libraries, enhancing the efficiency of drug discovery and materials science research.

Synthesis of Fused Heterocyclic Systems: The benzimidazole core can be used as a scaffold to build more complex, polynuclear heterocyclic systems. arabjchem.org This could involve intramolecular cyclization reactions or rearrangements to form novel ring structures with potentially enhanced biological or material properties. researchgate.net

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile, via the Knoevenagel reaction can lead to the synthesis of new derivatives that can serve as building blocks for further cyclization and the creation of complex heterocyclic molecules. researchgate.net

Table 3: Potential Derivatizations of the 2-Carbaldehyde Group

| Reagent | Resulting Functional Group/Derivative Class | Potential Applications |

|---|---|---|

| Hydrazines | Hydrazones | Antimicrobial, Antiparasitic, Antioxidant. nih.govmdpi.com |

| Thiosemicarbazide | Thiosemicarbazones | Antiviral, Anticancer. mdpi.com |

| Amines (reductive amination) | Secondary/Tertiary Amines | Diverse biological activities. |

| Active Methylene Compounds | α,β-Unsaturated Systems | Intermediates for complex heterocycles. researchgate.net |

Interdisciplinary Applications and Collaborative Research Initiatives

The versatile nature of the benzimidazole scaffold suggests that this compound and its future derivatives will find applications across multiple scientific disciplines. nih.gov Realizing this potential will require increased collaboration between chemists, biologists, material scientists, and medical researchers.

Future initiatives are expected to focus on:

Medicinal Chemistry: Expanding beyond traditional antimicrobial and anticancer research to explore applications as antivirals, analgesics, antihistamines, and agents targeting specific receptors like neuropeptide Y Y1. jyoungpharm.orgnih.gov

Materials Science: Investigating the use of its derivatives as corrosion inhibitors for industrial metals, a field where benzimidazoles have already shown significant promise. researchgate.netdoi.org

Agrochemicals: Developing new fungicides and pesticides, leveraging the known biological activity of the benzimidazole core.

Collaborative Screening Programs: Establishing large-scale collaborations to screen libraries of derivatives against a wide range of biological targets and for novel material properties. This interdisciplinary approach can accelerate the discovery of new lead compounds for various applications.

By pursuing these future research directions, the scientific community can fully explore the potential of this compound, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing 1-Pentyl-1H-benzimidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with aldehydes under acidic or oxidative conditions. For example, a two-step approach involves:

Alkylation of 1H-benzimidazole-2-carbaldehyde with 1-bromopentane in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Optimization includes adjusting molar ratios (1:1.2 for aldehyde:alkylating agent), solvent polarity, and temperature. Microwave-assisted synthesis can reduce reaction time .

Key Data :

| Parameter | Typical Range | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Reaction Time | 12–24 h | 18 h |

| Yield | 45–75% | 68% |

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pentyl chain integration (δ ~0.8–1.6 ppm for CH₂/CH₃) and aldehyde proton (δ ~9.8–10.2 ppm) .

- X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁/c space group common for benzimidazoles). Mercury CSD aids in visualizing packing patterns and hydrogen-bonding networks .

- FT-IR : Confirm C=O stretch (~1680–1700 cm⁻¹) and N–H bending (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay protocols or impurity profiles. Strategies include:

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity with consistent bacterial strains) .

- HPLC-Purity Correlation : Compare bioactivity against HPLC-determined purity (>98% recommended). Impurities like unreacted aldehyde (retention time ~4.2 min) may skew results .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for covariates (e.g., solvent used in dosing) .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states. The aldehyde group (LUMO = -1.8 eV) is more electrophilic than the benzimidazole N-atoms .

- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Docking scores correlate with experimental IC₅₀ values (R² > 0.85 in some studies) .

Example Data :

| Nucleophile | Predicted ΔG (kcal/mol) | Experimental Yield |

|---|---|---|

| Hydrazine | -7.2 | 82% |

| Hydroxylamine | -6.8 | 75% |

Q. How can solubility challenges during synthesis or formulation of this compound be addressed?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:water (4:1 v/v) or ethanol:Tween-80 (3:1) to enhance solubility (up to 12 mg/mL) .

- Salt Formation : React with HCl to form a hydrochloride salt (melting point ~210°C), improving aqueous solubility 3-fold .

- Crystallization Optimization : Slow cooling (0.5°C/min) from ethanol yields larger, purer crystals (PXRD confirms phase purity) .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in confirming the conformation of the pentyl chain?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations in solution, while X-ray shows static solid-state packing. For example, the pentyl chain may adopt a gauche conformation in solution (NMR NOE correlations) but an all-trans arrangement in crystals .

- Software Artifacts : SHELXL refinement parameters (e.g., ADPs) must be carefully adjusted to avoid over-interpreting thermal motion as conformational disorder .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。